molecular formula C18H20N2O3 B11948134 N-(4-butylphenyl)-2-methyl-3-nitrobenzamide CAS No. 346723-50-0

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11948134
CAS No.: 346723-50-0
M. Wt: 312.4 g/mol
InChI Key: DODGPHGDMAFMEG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butylphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzoic acid followed by the formation of the amide bond with 4-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 4-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Reduction: 2-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

    N-(4-butylphenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-butylphenyl)-3-nitrobenzamide: Similar structure but with different substitution pattern, affecting its chemical and biological properties.

    N-(4-butylphenyl)-2-methyl-4-nitrobenzamide: Another isomer with the nitro group in a different position, leading to variations in reactivity and activity.

Biological Activity

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

This compound features a nitro group that plays a significant role in its biological interactions. The compound can undergo various chemical reactions, including reduction and substitution, leading to different derivatives with potentially altered biological activities.

The biological activity of this compound is primarily attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or receptors, affecting cellular pathways and processes crucial for cell survival and proliferation.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-butyl-N-ethyl-4-methylbenzamideLacks nitro groupLimited biological activity
N-butyl-N-ethyl-3-nitrobenzamideSimilar structure without methyl groupDifferent reactivity
N-tert-butyl-4-methyl-3-nitrobenzamideTert-butyl group influences propertiesExplored for anti-inflammatory effects

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .
  • Anticancer Research : In a recent experimental study on human cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity against various cancer types . Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : Research has also focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. Preliminary results indicate that it may inhibit certain cytochrome P450 enzymes, potentially leading to drug-drug interactions if developed as a therapeutic agent .

Properties

CAS No.

346723-50-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H20N2O3/c1-3-4-6-14-9-11-15(12-10-14)19-18(21)16-7-5-8-17(13(16)2)20(22)23/h5,7-12H,3-4,6H2,1-2H3,(H,19,21)

InChI Key

DODGPHGDMAFMEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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